![molecular formula C21H21N3O2 B2812758 4-(dimethylamino)-N-(3-phenylmethoxypyridin-2-yl)benzamide CAS No. 1024368-25-9](/img/structure/B2812758.png)
4-(dimethylamino)-N-(3-phenylmethoxypyridin-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “4-(dimethylamino)-N-(3-phenylmethoxypyridin-2-yl)benzamide” contributes to its diverse applications. The compound’s structure allows it to interact with various biological targets, making it a valuable tool in drug development.Chemical Reactions Analysis
While specific chemical reactions involving “4-(dimethylamino)-N-(3-phenylmethoxypyridin-2-yl)benzamide” are not available, similar compounds have been used in the design and synthesis of anti-tubercular agents .Scientific Research Applications
Photocatalytic Transformations
(4-(DIMETHYLAMINO)PHENYL)-N-(3-(PHENYLMETHOXY)(2-PYRIDYL))FORMAMIDE: (let’s call it 4DPAIPN) has emerged as a powerful metal-free organophotocatalyst. Here’s why:
- Design and Synthesis : 4DPAIPN features a donor–acceptor fluorophore structure, with diphenylamino as an electron donor and dicyanobenzene as an electron acceptor .
Researchers have harnessed 4DPAIPN for various photocatalytic transformations, including organic synthesis, pollutant degradation, and energy conversion. Its adaptability and scalability make it a promising candidate for large-scale applications.
Metal–Organic Frameworks (MOFs)
In the realm of MOFs, 4DPAIPN derivatives have been explored:
- Compound 3 : A two-dimensional framework bridged by μ-4-PhIDC3− ligands, where Pb2+ ions play a central role .
These MOFs exhibit interesting thermal and photoluminescence properties, opening avenues for gas storage, separation, and sensing applications.
Polymerization Reactions
Researchers have deeply studied free-radical polymerization using 4DPAIPN derivatives. For instance:
Safety and Hazards
properties
IUPAC Name |
4-(dimethylamino)-N-(3-phenylmethoxypyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-24(2)18-12-10-17(11-13-18)21(25)23-20-19(9-6-14-22-20)26-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPCEHVAMTUJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(3-phenylmethoxypyridin-2-yl)benzamide |
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